[4-(Dodecyloxy)phenyl](4-hydroxyphenyl)methanone
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Overview
Description
It is characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a hydroxyphenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(Dodecyloxy)phenylmethanone .
Chemical Reactions Analysis
Types of Reactions
4-(Dodecyloxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Dodecyloxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes for studying cellular processes .
Medicine
In medicine, 4-(Dodecyloxy)phenylmethanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways .
Industry
In the industrial sector, this compound is used in the formulation of coatings, adhesives, and other materials that require specific chemical properties .
Mechanism of Action
The mechanism of action of 4-(Dodecyloxy)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The dodecyloxy group enhances its lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets. The hydroxyphenyl methanone moiety can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Decyloxy)phenylmethanone
- 4-(Hexadecyloxy)phenylmethanone
- 4-(Octyloxy)phenylmethanone
Uniqueness
4-(Dodecyloxy)phenylmethanone is unique due to its specific dodecyloxy group, which imparts distinct lipophilic properties compared to its analogs. This makes it particularly useful in applications requiring enhanced membrane permeability and interaction with hydrophobic environments .
Properties
CAS No. |
72621-28-4 |
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Molecular Formula |
C25H34O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4-dodecoxyphenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-11-20-28-24-18-14-22(15-19-24)25(27)21-12-16-23(26)17-13-21/h12-19,26H,2-11,20H2,1H3 |
InChI Key |
MPWXEOXUZPGHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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